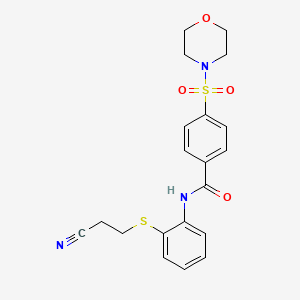
N-(2-((2-cyanoethyl)thio)phenyl)-4-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-cyanoethyl)thio)phenyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((2-cyanoethyl)thio)phenyl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound can be represented by the following structure:
- Chemical Formula : C13H16N2O3S
- Molecular Weight : 284.35 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features a morpholine ring, a sulfonamide group, and a cyanoethyl substituent, which contribute to its biological activity and solubility properties.
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of morpholinosulfonyl-benzamides have shown efficacy against various viral infections, including adenoviruses. The mechanism often involves inhibition of viral DNA replication processes .
Anticancer Potential
Research has demonstrated that this compound may possess anticancer properties. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The selectivity index (SI) for certain cancer cell lines was significantly greater than that for normal cells, indicating a promising therapeutic window.
The proposed mechanisms of action for this compound include:
- Inhibition of Protein Synthesis : By targeting specific ribosomal functions.
- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells.
- Modulation of Signal Transduction Pathways : Affecting pathways like MAPK and PI3K/Akt, which are critical in cancer progression.
Toxicity Profile
Preliminary toxicity studies suggest that while the compound exhibits biological activity, it also presents some toxicity concerns. Acute toxicity assessments indicate harmful effects upon ingestion or skin contact; however, the therapeutic doses observed in animal models suggest a manageable safety profile .
Case Study 1: Antiviral Efficacy
In a study focusing on adenovirus infections, several morpholinosulfonyl derivatives were evaluated for their antiviral efficacy. Compound 15 from the study exhibited an IC50 of 0.27 μM against HAdV with low cytotoxicity (CC50 = 156.8 μM), suggesting its potential as a lead candidate for further development against viral infections .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines demonstrated that this compound effectively inhibited tumor growth in vitro. The compound was found to induce apoptosis in a dose-dependent manner with minimal effects on normal cell viability.
Data Table
| Property | Value |
|---|---|
| Chemical Formula | C13H16N2O3S |
| Molecular Weight | 284.35 g/mol |
| IC50 (Antiviral) | 0.27 μM |
| CC50 (Cytotoxicity) | 156.8 μM |
| Selectivity Index | >100 |
特性
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c21-10-3-15-28-19-5-2-1-4-18(19)22-20(24)16-6-8-17(9-7-16)29(25,26)23-11-13-27-14-12-23/h1-2,4-9H,3,11-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWPHXRYWSFXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














